3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNSNNFQNLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
| Method | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Electrophilic Bromination | Bromine or NBS | Dichloromethane or Chloroform | 0°C to room temperature | Low temperature favors selective substitution |
| Radical Bromination | NBS + AIBN | Dichloromethane | Reflux (~40°C) | Used for benzylic or methyl bromination |
Research Findings:
Research indicates that bromination of 6-hydroxy-2-(trifluoromethyl)pyridine with NBS in dichloromethane at low temperatures yields the desired bromomethyl derivatives with high selectivity, minimizing over-bromination.
Introduction of Bromomethyl Group
The bromomethyl group at position 2 is typically introduced via radical halogenation of methyl groups attached to the pyridine ring or through nucleophilic substitution of methyl precursors.
Common Synthetic Routes
Radical Bromination of Methyl-Substituted Pyridines:
Using NBS in the presence of radical initiators like AIBN at reflux conditions facilitates selective bromination of methyl groups, forming bromomethyl derivatives.Formyl to Bromomethyl Conversion:
Oxidation of methyl groups to aldehydes (using PCC or other oxidants), followed by halogenation (e.g., with phosphorus oxybromide) to produce bromomethyl groups.
Research Data:
A study demonstrated that bromination of methyl groups attached to pyridine rings in inert solvents at elevated temperatures (around 60°C) efficiently yields bromomethyl derivatives with yields exceeding 70%.
Functionalization of the Pyridine Ring
The trifluoromethyl group at position 6 is introduced via nucleophilic aromatic substitution or via specialized trifluoromethylation reactions, often using reagents like Togni’s reagent or trifluoromethyl iodide under radical conditions.
Preparation of the core pyridine:
- Starting from 2-aminopyridine, trifluoromethylation can be achieved using Togni’s reagent in the presence of a copper catalyst, producing 6-(trifluoromethyl)pyridine derivatives.
Industrial Synthesis Considerations
In large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. The process involves:
- Sequential bromination and substitution steps under controlled temperature and pressure.
- Purification via crystallization or chromatography to achieve high purity.
Research Findings:
Flow chemistry approaches have demonstrated improved yields (~80%) and safety profiles, especially when handling reactive brominating agents and halogenated intermediates.
Summary of Key Reaction Steps
Research Findings and Data Summary
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| NBS Bromination | NBS | Dichloromethane | 0°C to room temp | 70–85% | Selective bromination of methyl groups |
| Phosphorus Oxybromide Bromination | POB | Toluene | 145–160°C | 58–65% | Conversion of hydroxyl to bromide |
| Radical Bromination | NBS + AIBN | Chloroform | Reflux | 75–85% | Bromomethyl group formation |
Chemical Reactions Analysis
Types of Reactions: 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted pyridines, coupled products with various functional groups, and oxidized or reduced derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. Its bromine and trifluoromethyl substituents make it an ideal precursor for various synthetic pathways, including nucleophilic substitution reactions and coupling reactions. This compound can be utilized to create more complex heterocycles and pharmaceuticals, contributing to advancements in organic chemistry .
Agrochemical Development
The compound is also used in the production of agrochemicals. Its unique electronic properties allow it to interact effectively with biological systems, making it a candidate for developing pesticides and herbicides that target specific biochemical pathways in pests .
Biological Applications
Drug Discovery and Development
In medicinal chemistry, this compound is explored as a precursor for potential drug candidates. Its structural features enable it to interact with various biological targets, such as enzymes and receptors. Preliminary studies suggest that derivatives of this compound exhibit promising anticancer and antimicrobial activities .
Mechanism of Action
The compound's mechanism of action involves its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to inhibition of key enzymes or disruption of cellular processes, making it a valuable candidate in drug design .
Industrial Applications
Specialty Chemicals Production
Beyond its applications in pharmaceuticals and agrochemicals, this compound is utilized in the manufacturing of specialty chemicals. The compound's unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in industrial applications .
Table 1: Summary of Research Findings on this compound
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Organic Chemistry | Effective building block for complex molecules. | |
| Drug Development | Exhibits anticancer activity against cell lines. | |
| Agrochemicals | Potential use in pesticide formulation. | |
| Specialty Chemicals | Enhances performance in industrial applications. |
Case Study: Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in targeting cancer cell lines. For instance, compounds derived from this structure showed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent efficacy . These findings suggest that further exploration could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles . Additionally, its ability to undergo coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine with structurally analogous pyridine derivatives:
Reactivity and Application Differences
Bromine vs. Chlorine Substituents :
- The bromomethyl group in the target compound facilitates alkylation reactions, unlike the chloro analogue (CAS 1159512-34-1), which is more stable but less reactive in nucleophilic substitutions .
- Chlorine at position 2 (CAS 1159512-34-1) enhances thermal stability, making it preferable for high-temperature syntheses .
Trifluoromethyl vs. Difluoromethyl Groups :
- Amino vs. Bromomethyl Functionalization: The amino group in CAS 2137028-35-2 allows for amide bond formation or hydrogen bonding, contrasting with the bromomethyl group’s utility in cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
Biological Activity
3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and trifluoromethyl groups. Its molecular formula is . The presence of these substituents enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, compounds with similar structural features demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as trifluoromethyl, was correlated with increased antibacterial potency .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine | 6.25 | MRSA |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | 3.125 | Gram-positive strains |
Anticancer Activity
The compound also shows promise in anticancer research. Studies have indicated that derivatives of pyridine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the trifluoromethyl group enhances the compound's interaction with cellular membranes, facilitating its entry into cancer cells .
Case Study: Anticancer Efficacy
In a recent study, a series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The results revealed that compounds with bromine substitutions exhibited higher cytotoxicity compared to their non-brominated counterparts. Specifically, the compound under discussion showed IC50 values in the low micromolar range against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
- Covalent Bonding : The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.
- Reactive Intermediates : The compound may generate reactive intermediates that induce oxidative stress within cells, leading to apoptosis in cancerous cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves halogenation of pyridine derivatives. For example, bromination of a trifluoromethyl-substituted pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄. Evidence from analogous compounds suggests optimizing stoichiometry (e.g., 1.2–1.5 eq. NBS) and reaction time (6–12 hrs) to minimize over-bromination .
- Critical Steps : Protecting the trifluoromethyl group during bromination is essential to avoid side reactions. Use of anhydrous conditions and inert atmospheres (N₂/Ar) improves reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and brominated methyl/methylene protons (δ ~4.5–5.0 ppm in ¹H NMR). Splitting patterns help confirm substitution patterns on the pyridine ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 318.92 for C₇H₅Br₂F₃N) .
- Elemental Analysis : Matches calculated C/H/N percentages (±0.3%) to verify purity .
Q. How can researchers mitigate common side reactions during synthesis, such as debromination or ring degradation?
- Methodology :
- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition of brominated intermediates .
- Additive Use : Catalytic amounts of Hünig’s base (DIPEA) stabilize reactive intermediates and reduce acid-mediated side reactions .
- Workup Strategies : Rapid quenching with ice-cold water and extraction with halogen-stable solvents (e.g., DCM) minimize post-reaction degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromine substituents influence regioselectivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Predict electron-deficient regions of the pyridine ring. The trifluoromethyl group withdraws electron density, directing coupling reactions (e.g., Suzuki-Miyaura) to the 2- or 4-positions. Bromine at the 3-position further modulates reactivity .
- Experimental Validation : Compare coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to identify optimal systems for C–Br bond activation .
Q. What strategies optimize this compound’s utility in synthesizing fluorinated bioactive analogs?
- Methodology :
- Derivatization : Replace the bromomethyl group with nucleophiles (e.g., amines, thiols) to generate diversely functionalized intermediates. For example, SN2 substitution with NaN₃ yields azide precursors for click chemistry .
- Biological Testing : Assess lipophilicity (logP) and metabolic stability via in vitro assays. The trifluoromethyl group enhances membrane permeability, while bromine provides a handle for further modifications .
Q. How can contradictions in reported reactivity data (e.g., divergent catalytic outcomes) be resolved through mechanistic studies?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps. For example, competitive inhibition by bromide ions may explain variability in Pd-catalyzed reactions .
- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer pathways in reductive elimination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
